7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]
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Overview
Description
7-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the use of benzenesulfonyl chloride as a reagent under alkaline conditions . The reaction proceeds through nucleophilic substitution, forming the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atom or the nitrogen atom in the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzenesulfonyl chloride under alkaline conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
7-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 7-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation, making it a potential anti-cancer agent . The compound’s spirocyclic structure allows it to fit into the active sites of these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: Lacks the fluorine atom, which may affect its biological activity.
Spiro[indoline-3,4’-piperidine]: Similar structure but without the methyl group, potentially altering its chemical properties.
Uniqueness
7-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-fluoro-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c1-16-7-5-13(6-8-16)9-15-12-10(13)3-2-4-11(12)14/h2-4,15H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVIQHXSHWALIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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